2-Thiophenesulfonic acid, 5-(3-thioxo-3H-1,2-dithiol-5-yl)-, sodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Thiophenesulfonic acid, 5-(3-thioxo-3H-1,2-dithiol-5-yl)-, sodium salt is a complex organic compound with the molecular formula C7H3NaO3S5. This compound is known for its unique structure, which includes a thiophene ring and a dithiol group, making it an interesting subject for various chemical and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Thiophenesulfonic acid, 5-(3-thioxo-3H-1,2-dithiol-5-yl)-, sodium salt typically involves the reaction of thiophene derivatives with sulfonating agents under controlled conditions. One common method includes the use of sulfur trioxide or chlorosulfonic acid to introduce the sulfonic acid group into the thiophene ring. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at temperatures ranging from 0°C to 50°C .
Industrial Production Methods
Industrial production of this compound often involves large-scale sulfonation processes, where thiophene is reacted with sulfuric acid or oleum. The resulting sulfonic acid derivative is then neutralized with sodium hydroxide to form the sodium salt. This method ensures high yield and purity, making it suitable for commercial applications .
Analyse Chemischer Reaktionen
Types of Reactions
2-Thiophenesulfonic acid, 5-(3-thioxo-3H-1,2-dithiol-5-yl)-, sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonate group.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents.
Major Products Formed
Oxidation Products: Sulfone derivatives.
Reduction Products: Sulfonate derivatives.
Substitution Products: Halogenated or nitrated thiophene derivatives.
Wissenschaftliche Forschungsanwendungen
2-Thiophenesulfonic acid, 5-(3-thioxo-3H-1,2-dithiol-5-yl)-, sodium salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and as a catalyst in various chemical processes.
Wirkmechanismus
The mechanism of action of 2-Thiophenesulfonic acid, 5-(3-thioxo-3H-1,2-dithiol-5-yl)-, sodium salt involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, its unique structure allows it to interact with cellular membranes, potentially disrupting membrane integrity and function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Thiophene-2-sulfonic acid
- Thiophene-3-sulfonic acid
- 2,5-Dithiophene sulfonic acid
Uniqueness
Compared to similar compounds, 2-Thiophenesulfonic acid, 5-(3-thioxo-3H-1,2-dithiol-5-yl)-, sodium salt stands out due to its dithiol group, which imparts unique chemical reactivity and biological activity. This makes it a valuable compound for specialized applications in research and industry .
Eigenschaften
CAS-Nummer |
25635-58-9 |
---|---|
Molekularformel |
C7H3NaO3S5 |
Molekulargewicht |
318.4 g/mol |
IUPAC-Name |
sodium;5-(5-sulfanylidenedithiol-3-yl)thiophene-2-sulfonate |
InChI |
InChI=1S/C7H4O3S5.Na/c8-15(9,10)7-2-1-4(12-7)5-3-6(11)14-13-5;/h1-3H,(H,8,9,10);/q;+1/p-1 |
InChI-Schlüssel |
MCHBGNQQGXDXJD-UHFFFAOYSA-M |
Kanonische SMILES |
C1=C(SC(=C1)S(=O)(=O)[O-])C2=CC(=S)SS2.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.